molecular formula C17H15NO2 B2419120 3-methyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide CAS No. 799258-28-9

3-methyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2419120
CAS No.: 799258-28-9
M. Wt: 265.312
InChI Key: OXJGQUXXAVQWMB-UHFFFAOYSA-N
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Description

3-methyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide is a synthetic compound known for its various biological properties, including anti-inflammatory, antitumor, and antiangiogenic effects. This compound belongs to the benzofuran class, which is characterized by a fused benzene and furan ring structure. Benzofuran derivatives are widely distributed in nature and have been extensively studied for their diverse pharmacological activities .

Preparation Methods

The synthesis of 3-methyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a benzofuran-fused N-heterocycle can be synthesized using AlCl3-mediated C–C followed by a C–O bond formation between 2,3-dichloropyrazine or a derivative thereof and phenol . This method is advantageous due to its high yield and fewer side reactions. Industrial production methods often involve optimizing these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

3-methyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenation or nitration under controlled conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: The compound exhibits significant anti-inflammatory and antitumor activities, making it a potential candidate for drug development.

    Medicine: Its antiangiogenic properties are being explored for the treatment of diseases characterized by abnormal blood vessel growth, such as cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and signaling pathways involved in inflammation and tumor growth . The compound’s antiangiogenic effects are mediated through the inhibition of vascular endothelial growth factor (VEGF) signaling, which is crucial for blood vessel formation.

Comparison with Similar Compounds

3-methyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

    5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamide: This compound exhibits significant antiproliferative activity and selective inhibition of hypoxia-inducible factor 1 (HIF-1).

    Benzothiophene derivatives: These compounds share similar structural features with benzofurans and have been developed as anticancer agents.

The uniqueness of this compound lies in its specific combination of biological activities, making it a versatile compound for various scientific and industrial applications.

Biological Activity

3-Methyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer domains. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzofuran core, which is known for its diverse biological activities. The specific arrangement of the methyl and phenyl groups can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is thought to involve interactions with various molecular targets:

  • Enzymatic Interaction : Benzofuran derivatives often inhibit or activate enzymes, affecting metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling.
  • DNA Interaction : Potential binding to DNA could lead to alterations in gene expression.

The nitro group present in similar compounds has been associated with redox reactions, which may contribute to their biological effects.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. The following table summarizes findings related to the antimicrobial efficacy of this compound and related compounds:

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)Reference
This compoundE. coliTBD
3-Amino-N-(3-methylphenyl)-1-benzofuran-2-carboxamideBacillus subtilis0.0195 mg/mL
3-Methyl-N-(2-methyl-3-nitrophenyl)-1-benzofuran-2-carboxamideStaphylococcus aureusTBD

These results suggest that modifications to the benzofuran structure can enhance or diminish antimicrobial potency.

Anti-inflammatory and Anticancer Properties

In addition to antimicrobial activity, there is emerging evidence that compounds within this class may possess anti-inflammatory and anticancer properties. Specific studies have highlighted:

  • Inhibition of inflammatory cytokines : Compounds have shown potential in reducing levels of pro-inflammatory cytokines in vitro.
  • Cancer cell line studies : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting a need for further exploration into their mechanisms of action.

Case Studies

A notable study focused on the computational analysis of several benzofuran derivatives, including this compound. Molecular docking simulations indicated promising binding affinities with key proteins involved in tuberculosis treatment, highlighting the potential for these compounds in drug discovery .

Properties

IUPAC Name

3-methyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-11-7-3-5-9-14(11)18-17(19)16-12(2)13-8-4-6-10-15(13)20-16/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJGQUXXAVQWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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